5-Bromo-2-(3-chloro-4-fluorophenoxy)aniline
Overview
Description
5-Bromo-2-(3-chloro-4-fluorophenoxy)aniline: is an organic compound with the molecular formula C12H8BrClFNO and a molecular weight of 316.55 g/mol . This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenoxy and aniline structure, making it a halogenated aromatic amine. It is primarily used in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(3-chloro-4-fluorophenoxy)aniline typically involves multiple steps, including halogenation, nucleophilic substitution, and coupling reactions. One common method involves the following steps:
Halogenation: The starting material, 3-chloro-4-fluoroaniline, undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the desired position.
Nucleophilic Substitution: The brominated intermediate is then reacted with a phenol derivative under basic conditions to form the phenoxy linkage.
Coupling Reaction: The final step involves coupling the phenoxy intermediate with aniline under appropriate conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions due to the presence of halogen atoms. Common reagents include halogens (e.g., bromine, chlorine) and Lewis acids (e.g., aluminum chloride).
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives. For example, oxidation with strong oxidizing agents can yield quinone derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Halogenation: Bromine, chlorine, and Lewis acids (e.g., aluminum chloride).
Oxidation: Strong oxidizing agents (e.g., potassium permanganate, chromium trioxide).
Coupling: Palladium catalysts, boronic acids, and bases (e.g., potassium carbonate).
Major Products:
Substitution Products: Halogenated derivatives.
Oxidation Products: Quinone derivatives.
Coupling Products: Biaryl compounds.
Scientific Research Applications
Chemistry: 5-Bromo-2-(3-chloro-4-fluorophenoxy)aniline is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its halogenated structure makes it a valuable intermediate for creating complex molecules .
Biology and Medicine: In biological research, this compound is used to study the effects of halogenated aromatic amines on cellular processes. It is also investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of bioactive molecules .
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of dyes, pigments, and polymers .
Mechanism of Action
The mechanism of action of 5-Bromo-2-(3-chloro-4-fluorophenoxy)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structure and functional groups. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .
Comparison with Similar Compounds
5-Bromo-2-chloro-4-fluorophenol: A halogenated phenol with similar structural features.
5-Bromo-3-chloro-2-fluoroaniline: Another halogenated aniline with a different substitution pattern.
Uniqueness: 5-Bromo-2-(3-chloro-4-fluorophenoxy)aniline is unique due to its specific combination of halogen atoms and phenoxy-aniline structure. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
5-bromo-2-(3-chloro-4-fluorophenoxy)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrClFNO/c13-7-1-4-12(11(16)5-7)17-8-2-3-10(15)9(14)6-8/h1-6H,16H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXAHPDZDSVBZJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2)Br)N)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrClFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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